molecular formula C13H8ClNO2 B023486 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 3158-91-6

2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B023486
CAS RN: 3158-91-6
M. Wt: 245.66 g/mol
InChI Key: ZAGINEPNYIZLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of substituted dibenz[b,f][1,4]oxazepin-11(10H)-ones involves the intramolecular displacement of nitro groups in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, leading to products of mono- or bis-substitution of nitro groups. This process showcases the compound's reactivity towards O- and S-nucleophiles, highlighting its versatile synthetic utility (Samet et al., 2005).

Molecular Structure Analysis

The structure of 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-ones and their derivatives is confirmed through various techniques including NOE experiments and alternative synthesis methods. The molecular structure is crucial for understanding the compound's reactivity and potential applications in medicinal chemistry (Samet et al., 2005).

Chemical Reactions and Properties

Reactions of tetrafluorodibenz[b,f][1,4]oxazepin-11(10H)-ones with nucleophiles lead to the substitution of the fluorine atom para to the CONH group. This reactivity pattern is significant for the functionalization of the compound and the development of novel derivatives with potential pharmacological activities (Konstantinova et al., 1991).

Physical Properties Analysis

The physical properties of 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one derivatives, such as solubility, melting point, and stability, are closely related to their molecular structure and substituents. These properties are essential for the compound's application in material science and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the compound's application in synthetic organic chemistry and drug development. The presence of the chloro group and the oxazepin ring in the molecule opens up a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules.

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationships

2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one and its analogs have been synthesized and studied for their chemical properties and potential applications. A notable example is the synthesis of analogs of SC-19220, which showed efficacy as analgesics and PGE2 antagonists, indicating the compound's utility in medicinal chemistry (Hallinan et al., 1993).

Interactions with Nucleophiles

Studies have explored the reaction of derivatives of 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one with various nucleophiles. This includes investigations into the displacement of nitro groups and the synthesis of compounds with potential pharmacological significance (Samet et al., 2005).

Applications in Bioorganic Chemistry

Research in bioorganic chemistry has examined the use of this compound and its derivatives as latent pharmacophores in developing PGE2 antagonists, showcasing its relevance in the design of new drugs (Hallinan et al., 2001).

Microbial Transformations

The microbial transformation of 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one derivatives has been investigated, leading to the formation of new derivatives with potential therapeutic applications (Jiu et al., 1977).

Electrophilic Substitution and Synthesis

Studies have also focused on the lithiation and electrophilic substitution of this compound, leading to the creation of novel heterocyclic derivatives. This highlights its utility in the synthesis of complex organic compounds (Li et al., 1994).

Potential for Developing Novel Drugs

The compound and its derivatives have been examined for their potential in the development of new pharmacological agents. This includes research into their antiinflammatory properties and the synthesis of novel therapeutic compounds (Stillings et al., 1985).

Mechanism of Action

The mechanism of action of “2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one” is not specified in the retrieved data. As it is a related compound of Amoxapine , it might share some of its biological activities, but this would need to be confirmed with further studies.

Safety and Hazards

The compound is classified as a warning under the GHS07 standard . It may cause eye irritation, skin irritation, and may be harmful if inhaled . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions for “2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one” are not specified in the retrieved data. Given its relation to Amoxapine , it could potentially be explored further in the context of pharmaceutical research and development.

properties

IUPAC Name

8-chloro-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGINEPNYIZLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3158-91-6
Record name 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3158-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorodibenzo(b,f)-1,4-oxazepin-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORODIBENZO(B,F)-1,4-OXAZEPIN-11-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTG2E7M36O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 3
Reactant of Route 3
2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 4
2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 5
2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 6
2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one

Q & A

Q1: What is the significance of 2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one in the context of amoxapine degradation?

A: 2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one is the final degradation product of amoxapine in artificial gastric juice []. The study revealed that amoxapine undergoes a two-step degradation process, first forming [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone, which then further degrades into 2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one. This information is crucial for understanding the stability and potential bioavailability of amoxapine in the stomach.

Q2: Are there any known pharmacological activities associated with 2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one?

A: The research paper primarily focuses on the identification and characterization of 2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one as a degradation product of amoxapine []. It does not delve into the pharmacological activities or potential effects of this compound. Further research is needed to explore these aspects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.